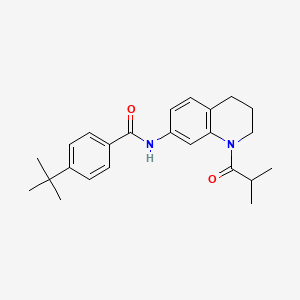

4-(tert-butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-16(2)23(28)26-14-6-7-17-10-13-20(15-21(17)26)25-22(27)18-8-11-19(12-9-18)24(3,4)5/h8-13,15-16H,6-7,14H2,1-5H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAIVZOYFYEMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429181 | |

| Record name | F2049-0386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004253-21-7 | |

| Record name | F2049-0386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(tert-butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, metabolic stability, and relevant case studies.

- Chemical Formula : CHNO

- CAS Number : 102993-27-1

- Synonyms : 4-tert-butyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its interaction with biological systems. Notably, the compound exhibits properties that may be beneficial in therapeutic applications.

Pharmacological Effects

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties. Research has shown that similar derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- CYP450 Metabolism : The presence of the tert-butyl group can influence the compound's metabolic stability. Studies have demonstrated that compounds with this group often undergo significant hepatic metabolism via cytochrome P450 enzymes (CYPs), which could affect their bioavailability and efficacy .

- Neuroprotective Effects : Analogous compounds have shown neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Metabolic Stability

Metabolic stability is crucial for the efficacy of pharmaceutical compounds. Research indicates that replacing the tert-butyl group with more stable moieties can enhance metabolic stability and reduce clearance rates in vivo. For example, a study demonstrated that replacing tert-butyl with a trifluoromethylcyclopropyl group led to significantly lower metabolic clearance rates compared to their tert-butyl counterparts .

Table 1: Comparison of Metabolic Stability

| Compound | Metabolic Clearance (L/h/kg) | Half-Life (min) |

|---|---|---|

| Tert-butyl derivative | 5.6 | 63 |

| Trifluoromethyl derivative | 2.1 | 114 |

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on Anticancer Properties : A study investigated a series of tetrahydroquinoline derivatives and found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The findings suggest that structural modifications similar to those in this compound could yield potent anticancer agents .

- Neuroprotective Study : Another investigation focused on the neuroprotective potential of tetrahydroquinoline derivatives in models of oxidative stress. The results indicated that these compounds could mitigate neuronal damage and improve cognitive function in animal models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: 4-Chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Chemical Identification :

Structural Differences:

| Feature | Target Compound | Analog Compound |

|---|---|---|

| Core Structure | 1,2,3,4-Tetrahydroquinoline | 1,2,3,4-Tetrahydroisoquinoline |

| Substituent at Benzamide | 4-(tert-Butyl) | 4-Chloro |

| Acyl Group Position | Isobutyryl at position 1 of tetrahydroquinoline | Isobutyryl at position 2 of tetrahydroisoquinoline |

| Molecular Weight | 378.51 g/mol | 356.8 g/mol |

Functional Implications:

Electrophilicity : The chloro substituent in the analog may enhance reactivity in nucleophilic substitution reactions compared to the tert-butyl group.

Ring System: The isoquinoline core in the analog could alter π-π stacking interactions in receptor binding compared to the quinoline system in the target compound.

Q & A

Q. How can computational modeling predict metabolite formation and guide structural modifications?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) to map interactions with CYP450 enzymes (e.g., 3A4).

- Perform QSAR studies to correlate substituents (e.g., isobutyryl vs. ethanesulfonyl in ) with metabolic half-life.

- Validate predictions via LC-HRMS metabolite identification in hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.